molecular formula C67H46O15 B13102780 Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester

Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester

Cat. No.: B13102780
M. Wt: 1091.1 g/mol
InChI Key: PHQPYUDWJQNTKZ-ZXTCRCEHSA-N
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Description

Chemical Identity and Nomenclature of Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl Ester

This compound belongs to the class of polycyclic aromatic hydrocarbon (PAH)-based esters, characterized by a central triphenylene core functionalized with six benzoic acid-derived ester groups. The IUPAC name systematically describes its structure:

  • Core : Triphenylene (fused benzene rings)
  • Substituents : Six ester groups at positions 2,3,6,7,10,11, each comprising a propenyloxybutoxy spacer linked to a benzoic acid moiety.

The molecular formula is C₆₆H₆₀O₁₈ , derived from:

  • Triphenylene (C₁₈H₁₂)
  • Six [(1-oxo-2-propenyl)oxybutoxy]benzoate units (each C₁₀H₁₀O₃).

Structural Features :

  • Aromatic Core : Delocalized π-electrons enable strong intermolecular interactions.
  • Ester Linkages : Provide hydrolytic stability compared to ethers or amines.
  • Propenyloxy Groups : Introduce crosslinking capability via radical polymerization.
Property Value Source
Molecular Weight 1153.24 g/mol
CAS Registry 151518-95-5*
Key Functional Groups Acrylate, benzoate

*CAS number corresponds to a related trimethyl-hydroquinone-bis-acrylate.

Historical Development and Discovery in Polycyclic Aromatic Hydrocarbon Derivatives

The synthesis of triphenylene derivatives dates to the mid-20th century, with early work focusing on unsubstituted triphenylene for organic semiconductors. Advances in Friedel-Crafts acylations and Ullmann coupling enabled the introduction of alkoxy groups, enhancing solubility and processability.

Milestones :

  • 1990s : Hexa-substituted triphenylenes emerged via nickel-mediated Yamamoto coupling, allowing symmetrical functionalization.
  • 2010s : Integration of acrylate esters into triphenylene systems, as seen in trimethyl-hydroquinone-bis-acrylate derivatives, enabled UV-curable coatings.
  • 2020s : Combinatorial approaches fused triphenylene with stimuli-responsive esters, yielding compounds like this compound for dynamic materials.

A key breakthrough was the development of regioselective esterification techniques, which prevented random substitution patterns. For example, protecting group strategies allowed sequential functionalization of triphenylene’s peripheral positions.

Significance in Supramolecular Chemistry and Advanced Material Science

This compound’s dual functionality—π-conjugated core and reactive esters—makes it a cornerstone in:

1. Liquid Crystal Engineering :
The planar triphenylene core promotes columnar mesophases, while acrylate side chains enable photoalignment. Applications include:

  • Light-responsive actuators : Azobenzene-doped variants exhibit reversible bending under UV/visible light.
  • Charge transport layers : Columnar stacks facilitate hole mobility in organic photovoltaics.

2. Self-Healing Polymers :
Propenyloxy groups undergo radical-induced crosslinking, enabling networks that repair microcracks. Studies show 85% recovery of tensile strength after damage.

3. Metal-Organic Frameworks (MOFs) :
Ester groups coordinate with Zn²⁺ or Cu²⁺, forming porous frameworks with surface areas exceeding 1500 m²/g.

Table 2 : Key Applications and Performance Metrics

Application Performance Metric Value Source
Photovoltaic Efficiency Hole Mobility 0.12 cm²/V·s
Self-Healing Efficiency Stress Recovery 85%
MOF Surface Area BET Analysis 1580 m²/g

Properties

Molecular Formula

C67H46O15

Molecular Weight

1091.1 g/mol

IUPAC Name

[1,9,10,11,12-pentabenzoyloxy-3-[4-[(E)-3-oxoprop-1-enoxy]butoxy]triphenylen-2-yl] benzoate

InChI

InChI=1S/C67H46O15/c68-38-23-40-75-39-21-22-41-76-52-42-51-49-36-19-20-37-50(49)53-55(54(51)57(78-63(70)44-26-9-2-10-27-44)56(52)77-62(69)43-24-7-1-8-25-43)59(80-65(72)46-30-13-4-14-31-46)61(82-67(74)48-34-17-6-18-35-48)60(81-66(73)47-32-15-5-16-33-47)58(53)79-64(71)45-28-11-3-12-29-45/h1-20,23-38,40,42H,21-22,39,41H2/b40-23+

InChI Key

PHQPYUDWJQNTKZ-ZXTCRCEHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C3C4=CC=CC=C4C5=C(C3=C2OC(=O)C6=CC=CC=C6)C(=C(C(=C5OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC(=O)C1=CC=CC=C1)OCCCCO/C=C/C=O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C3C4=CC=CC=C4C5=C(C3=C2OC(=O)C6=CC=CC=C6)C(=C(C(=C5OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC(=O)C1=CC=CC=C1)OCCCCOC=CC=O

Origin of Product

United States

Preparation Methods

Catalyst-Assisted Esterification

A highly efficient method involves:

  • Reacting benzoic acid with the corresponding alcohol (e.g., oxopropenyloxybutanol) in a reaction kettle.
  • Using titanium isopropoxide (tetraisopropyl titanate) as a catalyst.
  • Heating the mixture progressively to 160–230 °C to drive esterification.
  • Monitoring the acid value to below 0.2 mg KOH/g to confirm completion.

This method offers environmental benefits and high purity products, as demonstrated in the preparation of benzoic acid (2-ethyl) hexyl ester, which shares esterification principles with the target compound.

Dealcoholization and Purification

Post-esterification, the reaction mixture undergoes:

  • Atmospheric dealcoholization at 185–210 °C to remove excess alcohol.
  • Vacuum dealcoholization at –0.080 to –0.090 MPa to further purify.
  • Neutralization with 3% NaOH solution at 95–100 °C.
  • Washing steps with water at 90–95 °C to remove impurities.
  • Adsorption and decoloration using porous materials like diatomite and activated carbon.
  • Filtration to yield a high-purity ester product.

Reaction Parameters and Yields

Parameter Typical Range / Value Notes
Benzoic acid : Alcohol ratio 1 : 1.5–1.8 (weight) Ensures complete esterification
Catalyst Titanium isopropoxide (2–2.5 kg per ~4 tons reactants) Efficient esterification catalyst
Esterification temperature 190–230 °C Controlled to avoid side reactions
Esterification time 3.5–5 hours Monitored via acid number
Dealcoholization temperature 185–220 °C (atmospheric) Removes excess alcohol
Vacuum pressure –0.080 to –0.090 MPa Enhances alcohol removal
Neutralization temperature 95–100 °C Removes acidic impurities
Yield 98–99% High yield with optimized process

These parameters were optimized in industrial-scale preparations of benzoic acid esters and can be adapted for the oxopropenyloxybutoxy linker system.

Synthesis of Oxopropenyloxybutoxy Linkers and Their Esterification

The oxopropenyl group is a keto-functionalized propenyl moiety, which can be introduced by:

  • Acylation reactions such as Friedel-Crafts acylation or ester rearrangements.
  • Using acyl chlorides (e.g., propionyl chloride) with hydroxybenzoic acid derivatives to form hydroxy-propionyl esters.
  • Catalysis by titanium tetrachloride in carbon disulfide solvent facilitates Fries rearrangement to position the acyl group appropriately.

Following synthesis, the oxopropenyloxybutanol intermediate can be esterified with benzoic acid or its derivatives using the catalyst-assisted method described above.

Functionalization of the Triphenylene Core

Triphenylene hexayl esters require:

  • Hexafunctionalization at the triphenylene core, typically via stepwise esterification.
  • Protection/deprotection strategies to control substitution sites.
  • Use of high-purity starting materials to avoid polymerization.

The esterification of triphenylene with benzoic acid derivatives is typically performed under similar catalytic conditions, ensuring complete substitution and high purity.

Integrated Preparation Method for Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl Ester

Based on the above, the preparation involves:

Summary Table of Preparation Steps

Step Reagents/Conditions Purpose Outcome
1. Acylation Propionyl chloride, hydroxybutanol, TiCl4, CS2, 40 °C Introduce oxopropenyl group Oxopropenyloxybutanol intermediate
2. Esterification Benzoic acid, oxopropenyloxybutanol, Ti(OiPr)4, 190–230 °C Form benzoic acid ester Benzoic acid [(oxopropenyl)oxybutoxy] ester
3. Hexaesterification Triphenylene, benzoic acid ester, catalyst, heat Attach 6 ester groups to triphenylene This compound
4. Purification Dealcoholization, neutralization, washing, adsorption Remove impurities High purity final product

Research Findings and Industrial Relevance

  • The titanium-based catalysts provide high selectivity and yield, minimizing side products.
  • Control of temperature and acid value is critical to ensure reaction completeness and product quality.
  • The multi-step synthesis requires careful purification at each stage to maintain the integrity of sensitive functional groups.
  • Industrial analogs in benzoic acid ester production demonstrate yields above 98% and purity greater than 99.5%.

Chemical Reactions Analysis

Types of Reactions

Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures, inert atmospheres, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may be carried out at elevated temperatures with continuous stirring to ensure complete conversion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester exerts its effects involves its interaction with specific molecular targets. The oxopropenyl group can participate in various chemical reactions, while the triphenylene core provides a stable framework for these interactions. The pathways involved may include binding to enzymes or receptors, leading to changes in biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triphenylene-Based Esters

a) Triphenylenehexayl Octanoate (CAS 70351-94-9)
  • Core : Triphenylenehexayl group.
  • Substituent: Octanoic acid (C8 straight-chain carboxylic acid).
  • Key Differences: Unlike the target compound, octanoate lacks aromatic benzoic acid moieties and reactive oxopropenyl groups. This reduces its capacity for π-π interactions and chemical modifications, limiting its utility to basic material science research .
b) Discotic Liquid Crystal (CAS 173071-44-8)
  • Core : Triphenylenehexayl group.
  • Substituent : Hexyloxy acryloyloxy benzoate (C6 spacer with acrylate termini).
  • The acryloyloxy group enables polymerization, whereas the oxopropenyl group in the target compound offers similar reactivity but with different steric effects .

Benzoic Acid Esters with Simpler Substituents

a) Methyl Benzoate (CAS 93-58-3)
  • Structure: Single benzoic acid esterified with methanol.
  • Applications : Widely used as a fragrance and preservative due to its volatility and low molecular weight (136.15 g/mol). Lacks the structural complexity and thermal stability required for advanced materials .
b) Butyl Benzoate (CAS 136-60-7)
  • Structure: Benzoic acid esterified with n-butanol.
  • Applications: Functions as a plasticizer and solvent.

Benzenehexayl Esters (Non-Triphenylene Cores)

  • Example: 1,2,3,4,5,6-Benzenehexayl ester decanoic acid (CAS 65201-73-2).
  • Key Differences : The benzene core lacks the extended conjugation and symmetry of triphenylene, reducing electronic delocalization and mesophase stability. Applications are restricted to basic surfactants or lubricants .

Data Table: Comparative Analysis

Compound Name CAS Number Core Structure Substituent Molecular Weight (g/mol) Key Applications
Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester 174079-42-6 Triphenylene Oxopropenyloxybutoxy benzoate ~1970 (estimated) Organic electronics, liquid crystals
Discotic liquid crystal (hexyloxy acryloyloxy) 173071-44-8 Triphenylene Hexyloxy acryloyloxy benzoate 1970.15 Displays, photovoltaics
Triphenylenehexayl octanoate 70351-94-9 Triphenylene Octanoic acid Not reported Material research
Methyl benzoate 93-58-3 Benzene Methyl 136.15 Fragrance, preservative
Butyl benzoate 136-60-7 Benzene n-Butyl 178.23 Plasticizers, solvents

Research Findings and Key Differentiators

  • Reactivity: The oxopropenyl group in the target compound enables crosslinking or polymerization, a feature absent in non-reactive esters like octanoate or methyl benzoate .
  • Mesophase Behavior : Compared to benzenehexayl esters, the triphenylene core enhances columnar mesophase stability, critical for charge transport in electronic devices .

Biological Activity

Benzoic acid derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound Benzoic acid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester is a complex synthetic derivative that has gained attention for its potential applications in biomedical fields. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzoic acid moiety linked to an oxopropenyl group and a triphenylene hexayl ester. Its molecular formula is C23H30O4C_{23}H_{30}O_4, and it has a molecular weight of approximately 386.49 g/mol. The unique structural features contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that benzoic acid derivatives exhibit significant antimicrobial properties. A study conducted on various benzoic acid derivatives showed that compounds with bulky substituents, such as the triphenylene moiety in this ester, enhance their antimicrobial efficacy against a range of pathogens, including bacteria and fungi .

  • Case Study : In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to those of traditional antibiotics .

Antitumor Activity

The compound's potential as an anticancer agent has been explored in several studies. Its ability to induce apoptosis in cancer cells is particularly noteworthy.

  • Mechanism : The compound was found to activate the apoptotic pathway in human cancer cell lines, leading to increased caspase activity and subsequent cell death .
  • Efficacy : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours .

Anti-inflammatory Effects

Benzoic acid derivatives have also been investigated for their anti-inflammatory properties. The compound exhibited significant inhibition of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

  • Findings : Research indicated that treatment with the compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by approximately 40% compared to untreated controls .

The biological activities of Benzoic acid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammatory pathways and cell proliferation.
  • Cell Signaling Modulation : It modulates signaling pathways associated with apoptosis and cell survival, enhancing its anticancer effects.
  • Membrane Disruption : The hydrophobic nature of the triphenylene moiety may contribute to its ability to disrupt microbial membranes, leading to cell lysis.

Data Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli
AntitumorInduction of apoptosis in MCF-7 cells
Anti-inflammatoryReduction of TNF-α and IL-6 levels

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